molecular formula C9H10Cl2O2S B1459370 2-Chloro-5-propylbenzene-1-sulfonyl chloride CAS No. 1803595-69-8

2-Chloro-5-propylbenzene-1-sulfonyl chloride

Cat. No.: B1459370
CAS No.: 1803595-69-8
M. Wt: 253.14 g/mol
InChI Key: HLQSQWXPMRSGJG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-5-propylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c1-2-3-7-4-5-8(10)9(6-7)14(11,12)13/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQSQWXPMRSGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257619
Record name Benzenesulfonyl chloride, 2-chloro-5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-69-8
Record name Benzenesulfonyl chloride, 2-chloro-5-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803595-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2-chloro-5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-propylbenzene-1-sulfonyl chloride typically involves the chlorination of 5-propylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-propylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-propylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-5-propylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

2-Chloro-5-propylbenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

  • 2-Chloro-5-methylbenzene-1-sulfonyl chloride
  • 2-Chloro-5-ethylbenzene-1-sulfonyl chloride
  • 2-Chloro-5-isopropylbenzene-1-sulfonyl chloride

Uniqueness

The uniqueness of this compound lies in its specific reactivity profile and the nature of the propyl group, which can influence the steric and electronic properties of the compound. This makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Chloro-5-propylbenzene-1-sulfonyl chloride, also known by its CAS number 1803595-69-8, is an organosulfur compound that has garnered attention for its potential biological activities. This compound is characterized by a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis, particularly in medicinal chemistry.

The molecular formula of this compound is C9H10ClO2SC_9H_{10}ClO_2S. It features a chlorine atom and a propyl group attached to a benzene ring, along with a sulfonyl chloride group. This structure contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity can lead to the inhibition or modification of various enzymes and receptors, potentially altering cellular pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of sulfonyl chlorides have been explored in various cancer cell lines. For example, compounds that modify protein function through covalent bonding have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies on related compounds have demonstrated significant cytotoxicity, indicating potential applications in cancer therapy.

Case Studies

  • Antimicrobial Study : A study examined the effects of various sulfonamide derivatives on bacterial strains such as E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited notable inhibition zones against these pathogens, suggesting potential antimicrobial activity.
  • Cytotoxicity Assessment : In a recent investigation into the cytotoxic properties of sulfonyl chlorides, several derivatives were tested against human cancer cell lines. The findings revealed that certain structural modifications led to enhanced cytotoxic effects, which could be relevant for developing new anticancer agents.

Data Tables

PropertyValue
Molecular FormulaC₉H₁₀ClO₂S
CAS Number1803595-69-8
Antimicrobial ActivityInhibition against E. coli and S. aureus (similar compounds)
CytotoxicitySignificant against cancer cell lines (related studies)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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